molecular formula C14H19ClFN3O B15112888 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-methoxybenzyl)methanamine

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-methoxybenzyl)methanamine

Cat. No.: B15112888
M. Wt: 299.77 g/mol
InChI Key: JCYYALYZOCWQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
The compound features a pyrazole core substituted at the 1-position with a 2-fluoroethyl group and at the 3-position with a methanamine moiety linked to a 2-methoxybenzyl group. This structure combines fluorinated alkyl and aromatic substituents, which are common in bioactive molecules due to their influence on lipophilicity, metabolic stability, and receptor interactions .

The 2-methoxybenzyl group may be introduced via N-alkylation using 2-methoxybenzyl chloride or bromide under basic conditions .

Properties

Molecular Formula

C14H19ClFN3O

Molecular Weight

299.77 g/mol

IUPAC Name

1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C14H18FN3O.ClH/c1-19-14-5-3-2-4-12(14)10-16-11-13-6-8-18(17-13)9-7-15;/h2-6,8,16H,7,9-11H2,1H3;1H

InChI Key

JCYYALYZOCWQQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCC2=NN(C=C2)CCF.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-methoxybenzyl)methanamine involves several stepsThe reaction conditions typically involve the use of reagents such as hydrazine, ethyl fluoroacetate, and methoxybenzylamine under controlled temperature and pressure . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-methoxybenzyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-methoxybenzyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-methoxybenzyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrazole-Based Methanamine Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents on Pyrazole N-Substituent Molecular Weight (g/mol) Fluorination Pattern
Target Compound 1-(2-Fluoroethyl) 2-Methoxybenzyl ~265.3* 2-Fluoroethyl
[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-... 1-(2,2-Difluoroethyl) (1,5-Dimethyl-1H-pyrazol-4-yl)methyl 305.76 2,2-Difluoroethyl
1-(2-Furyl)-N-{[1-(2,2,2-Trifluoroethyl)-... 1-(2,2,2-Trifluoroethyl) 2-Furylmethyl 295.69 2,2,2-Trifluoroethyl
1-(5-Fluoro-2-thienyl)-N-[(1-phenyl-1H-py... 1-Phenyl 5-Fluoro-2-thienylmethyl 323.81 5-Fluoro-thienyl

Notes:

  • Fluorination : The target compound’s 2-fluoroethyl group offers moderate electronegativity and steric bulk compared to the more polar 2,2-difluoroethyl () or 2,2,2-trifluoroethyl (). These differences influence solubility and membrane permeability .
  • Aromatic Substitution : The 2-methoxybenzyl group in the target compound contrasts with heterocyclic substituents like furyl () or thienyl (). Benzyl groups generally enhance receptor binding affinity in CNS-targeting molecules, as seen in 5-HT2C ligands ().

Pharmacological and Functional Group Comparisons

Table 2: Functional Group Impact on Bioactivity
Compound (Source) Key Functional Groups Potential Biological Relevance
Target Compound 2-Methoxybenzyl, 2-Fluoroethyl Likely 5-HT2 receptor modulation (analogous to compounds)
(+)-40 () 2-Methoxybenzyl, Allyloxy-fluorophenyl 5-HT2C receptor selectivity
25B-NBOMe () 2-Methoxybenzyl, Bromo-dimethoxy Psychedelic activity via 5-HT2A agonism
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () N,O-Bidentate directing group Metal-catalyzed C–H functionalization (non-pharmacological)

Key Observations :

  • Receptor Targeting : The 2-methoxybenzyl group is a hallmark of serotonergic ligands (e.g., 25B-NBOMe in ). The target compound’s pyrazole core may confer selectivity for 5-HT2C over 5-HT2A receptors, similar to cyclopropylmethylamine derivatives in .
  • Fluorine Effects: Fluorine at the ethyl position enhances metabolic stability compared to non-fluorinated analogues. For example, 2-fluoroethyl in the target compound reduces oxidative metabolism relative to ethyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.